molecular formula C17H21Cl2N5O3S B2709246 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1207023-54-8

3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2709246
CAS No.: 1207023-54-8
M. Wt: 446.35
InChI Key: FACIPQYPNPVDIY-UHFFFAOYSA-N
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Description

3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by its multifunctional structure, integrating a 3,4-dichloro-N-methylbenzenesulfonamide moiety linked via an ethylamino spacer to a 2-methyl-6-morpholinopyrimidine core . The benzenesulfonamide group is a privileged pharmacophore in pharmaceutical science, known to confer potent biological activity by acting as an enzyme inhibitor, particularly against targets like carbonic anhydrases . The morpholinopyrimidine component is a common feature in many kinase inhibitors and other biologically active molecules, suggesting this compound may interact with specific ATP-binding sites or other enzymatic pockets . Researchers can explore this compound as a key intermediate or a lead molecule in various therapeutic areas, including but not limited to oncology, inflammation, and endocrinology. Its structural features suggest potential as a candidate for investigating pathways involving kinase signaling or hormonal regulation, such as CYP17 inhibition, a known target for sulfonamide-based compounds . The presence of the sulfonamide group also aligns this compound with a class of drugs that can exhibit a range of pharmacological activities, from antibacterial to anti-carbonic anhydrase effects, though its specific non-antibacterial structure without an aromatic amine at the N4 position may influence its toxicity and allergenic profile . This product is intended for research and development purposes in a controlled laboratory environment. For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

IUPAC Name

3,4-dichloro-N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N5O3S/c1-12-22-16(11-17(23-12)24-6-8-27-9-7-24)20-4-5-21-28(25,26)13-2-3-14(18)15(19)10-13/h2-3,10-11,21H,4-9H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FACIPQYPNPVDIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)NCCNS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides and pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases.

Chemical Structure

The molecular formula of this compound is C17H21Cl2N5O3SC_{17}H_{21}Cl_{2}N_{5}O_{3}S, with a molecular weight of 446.4 g/mol. The structural characteristics include a dichloro-substituted benzene ring and a morpholinopyrimidine moiety, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease processes. The morpholinopyrimidine component is known to interact with various targets, including kinases and transcription factors, which play significant roles in cell proliferation and survival.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in rapidly dividing cells. This inhibition can lead to reduced proliferation of cancer cells.
  • Receptor Binding : It may also bind to specific receptors involved in signal transduction pathways, influencing cellular responses to growth factors and cytokines.

Biological Activity Studies

Recent studies have explored the biological activity of this compound through various assays.

Table 1: Summary of Biological Activities

Activity TypeTargetAssay MethodResult
Enzyme InhibitionDihydrofolate ReductaseIC50 AssayIC50 = 72 nM
AntiproliferativeCancer Cell LinesMTT AssaySignificant reduction in viability
AntimicrobialBacterial StrainsZone of InhibitionModerate activity observed
CytotoxicityNormal Cell LinesLDH Release AssayLow cytotoxicity

Case Studies

  • Anticancer Activity : In a study focused on various cancer cell lines, the compound demonstrated significant antiproliferative effects, particularly against breast and colon cancer cells. The mechanism was linked to its ability to induce apoptosis through the activation of caspase pathways.
  • Antimicrobial Properties : The compound exhibited moderate antimicrobial activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.
  • Structure-Activity Relationship (SAR) : Research into the SAR revealed that modifications on the pyrimidine ring significantly affected the potency of the compound. Electron-withdrawing groups at specific positions enhanced its inhibitory effects on target enzymes, emphasizing the importance of structural optimization for drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacological Analogues

The compound shares structural motifs with other β3-AR agonists, such as CGP 12177 and early-generation candidates like BRL 37344 and CL 316,243 . These agents typically feature aryl sulfonamide or heterocyclic cores with substitutions aimed at enhancing β3-AR affinity. Key distinctions include:

Property 3,4-Dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide CGP 12177 CL 316,243
Core Structure Benzenesulfonamide-pyrimidine Benzodioxane Aryl oxazole
Receptor Selectivity Hypothesized β3-AR selectivity (structural inference) β3-AR agonist; β1/β2-AR antagonist High β3-AR selectivity in rodents
Species-Specific Efficacy Unknown (limited human data) Active at human β3-AR Ineffective in humans
Pharmacokinetic Challenges Likely improved duration (morpholine enhances solubility) Short half-life Poor oral bioavailability

Efficacy and Species Discrepancies

A critical issue in β3-AR agonist development is the divergence between rodent and human receptor pharmacology. For example, CL 316,243 shows potent anti-obesity effects in rats but fails in humans due to low efficacy at the human β3-AR and competing activity at β1/β2-ARs . In contrast, CGP 12177 demonstrates functional β3-AR agonism in human adipose tissue, albeit with antagonism at β1/β2-ARs, complicating its therapeutic utility. The morpholine and pyrimidine groups in the target compound may address these issues by enhancing receptor specificity or metabolic stability, though empirical data are lacking.

Selectivity and Side Effects

Early β3-AR agonists like BRL 37344 suffered from off-target effects (e.g., tachycardia via β1/β2-AR activation). The target compound’s dichlorobenzenesulfonamide group may reduce off-target binding, while the morpholine moiety could improve solubility and reduce prodrug dependence—a common pitfall in earlier candidates . However, without direct comparative studies, these advantages remain speculative.

Research Findings and Limitations

Preclinical Data Gaps

No direct preclinical or clinical data on the compound are available in the provided evidence.

  • Human β3-AR Efficacy : The human β3-AR has lower agonist responsiveness compared to rodents, necessitating compounds with higher intrinsic efficacy.
  • Thermogenic Tissue Density : Low β3-AR expression in human adipose tissue may limit therapeutic effects unless the compound exhibits exceptional potency .

Q & A

Q. What are the foundational steps for synthesizing 3,4-dichloro-N-(2-((2-methyl-6-morpholinopyrimidin-4-yl)amino)ethyl)benzenesulfonamide?

The synthesis involves sequential reactions: (i) formation of the sulfonamide linkage via nucleophilic substitution between a chlorinated benzenesulfonyl chloride and an ethylenediamine derivative, and (ii) coupling of the morpholinopyrimidine moiety under basic conditions (e.g., triethylamine) in polar aprotic solvents like DMF or NMP. Key intermediates should be purified via column chromatography to ensure high yields (>70%) .

Q. Which spectroscopic techniques are critical for structural validation?

Use a combination of:

  • NMR : Confirm proton environments (e.g., morpholine protons at δ 3.6–3.8 ppm, sulfonamide NH at δ 8.1–8.3 ppm).
  • High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]⁺ calculated for C₁₉H₂₂Cl₂N₅O₃S: 482.09).
  • X-ray crystallography (if crystalline) : Resolve bond angles and torsional strain using SHELX programs for refinement .

Q. How can solubility challenges be addressed during biological assays?

Optimize solubility using DMSO as a stock solvent (≤1% v/v) and dilute into aqueous buffers (PBS, pH 7.4) with surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400). Conduct dynamic light scattering (DLS) to confirm colloidal stability .

Advanced Research Questions

Q. What strategies improve synthetic yield and purity in multi-step reactions?

  • Temperature control : Maintain 60–80°C during sulfonamide coupling to minimize side reactions.
  • Catalyst optimization : Use Pd/C or CuI for Suzuki-Miyaura coupling of pyrimidine intermediates.
  • Workup protocols : Employ aqueous washes (NaHCO₃ for acidic byproducts) and recrystallization (ethanol/water) for final purification .

Q. How can molecular docking predict target binding interactions?

Utilize AutoDock Vina with the following parameters:

  • Grid box : Center on the active site (e.g., ATP-binding pocket of kinases).
  • Scoring function : Evaluate binding affinity (ΔG ≤ −8 kcal/mol suggests strong interaction).
  • Validation : Compare docking poses with co-crystallized ligands (RMSD ≤ 2.0 Å) .

Q. What experimental designs resolve contradictions in enzyme inhibition data?

  • Dose-response curves : Test 10 concentrations (1 nM–100 µM) to calculate IC₅₀ values.
  • Kinetic assays : Determine inhibition mode (competitive/uncompetitive) via Lineweaver-Burk plots.
  • Control experiments : Include known inhibitors (e.g., staurosporine for kinases) to validate assay conditions .

Q. How do substituents influence biological activity?

  • Morpholine group : Enhances solubility and hydrogen bonding with catalytic lysine residues.
  • Dichlorophenyl moiety : Increases hydrophobic interactions in deep binding pockets.
  • Ethylenediamine linker : Balances conformational flexibility and rigidity for target engagement .

Q. What methodologies assess environmental fate and degradation pathways?

  • Hydrolysis studies : Incubate in buffers (pH 4–9) at 25–50°C, monitor via LC-MS for breakdown products.
  • Photodegradation : Expose to UV light (254 nm) and identify intermediates using QTOF-MS.
  • Soil/water partitioning : Measure logP (octanol-water) and bioaccumulation potential .

Data Analysis & Validation

Q. How should crystallographic data be refined to resolve structural ambiguities?

Use SHELXL for anisotropic refinement of heavy atoms (Cl, S) and constrain hydrogen atoms via HFIX commands. Validate with R-factor convergence (R₁ < 0.05) and check for missing electron density in Fo-Fc maps .

Q. What statistical approaches handle variability in biological replicates?

Apply ANOVA for multi-group comparisons (e.g., dose-dependent effects) and post-hoc tests (Tukey’s HSD) to control type I errors. Use nonlinear regression (log[inhibitor] vs. response) for IC₅₀ calculations .

Methodological Challenges

Q. How can metabolic stability be evaluated in vitro?

  • Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor.
  • LC-MS quantification : Monitor parent compound depletion (t₁/₂ > 30 min suggests stability).
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific effects .

Q. What computational tools model ADME properties?

  • SwissADME : Predict bioavailability, BBB permeability, and CYP interactions.
  • Molinspiration : Calculate topological polar surface area (TPSA < 90 Ų indicates good absorption).
  • MD simulations : Run 100 ns trajectories to assess conformational stability in lipid bilayers .

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